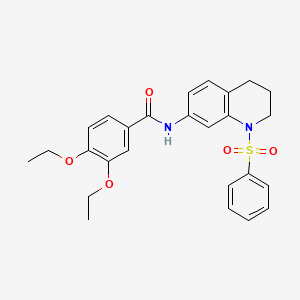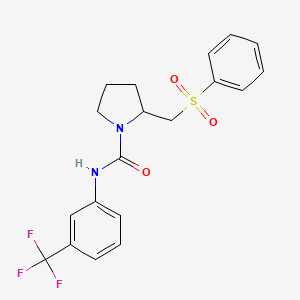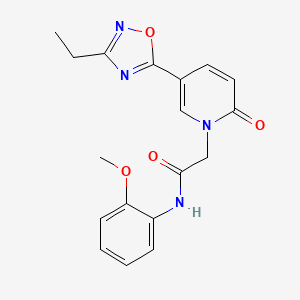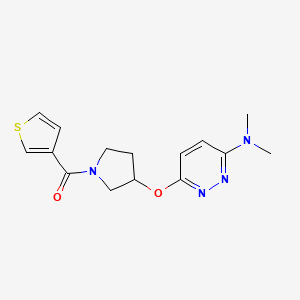![molecular formula C8H12ClF2NO2 B2731146 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one CAS No. 2411220-60-3](/img/structure/B2731146.png)
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one, also known as CAF or chloroacetyl fentanyl, is a potent synthetic opioid that has gained attention in recent years due to its potential for abuse and overdose. CAF is a derivative of fentanyl, a highly potent opioid that is used medically for pain management but has also been implicated in numerous overdose deaths. CAF is not approved for any medical use and is classified as a Schedule I controlled substance in the United States.
Wirkmechanismus
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one acts on the central nervous system by binding to opioid receptors, which are located throughout the body. The binding of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one to these receptors results in the activation of signaling pathways that lead to the modulation of pain perception, mood, and other physiological functions. 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one has a similar mechanism of action to other opioids, but its potency and selectivity for the mu-opioid receptor make it particularly dangerous.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one are similar to those of other opioids. 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one can produce analgesia, sedation, and euphoria, but it can also cause respiratory depression, which can lead to death in overdose. 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one has been shown to have a shorter duration of action than fentanyl, which may contribute to its potential for abuse.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one has been used in laboratory experiments to study opioid receptors and their signaling pathways. The advantages of using 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one in these experiments include its high potency and selectivity for the mu-opioid receptor, which allows for the precise modulation of opioid signaling. However, the limitations of using 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one in laboratory experiments include its potential for abuse and overdose, which requires strict safety protocols and careful handling.
Zukünftige Richtungen
Future research on 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one should focus on understanding its pharmacokinetics and metabolism, as well as its potential for abuse and overdose. Studies should also investigate the use of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one as a tool for studying opioid receptors and their signaling pathways, as well as the development of new treatments for opioid addiction and overdose. Additionally, research should explore the potential of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one as a therapeutic agent for pain management, although this would require extensive safety and efficacy testing.
Synthesemethoden
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one can be synthesized through a multi-step process starting with commercially available materials. The synthesis involves the reaction of 3-(difluoromethoxymethyl)azetidine with chloroacetyl chloride in the presence of a base, followed by purification and isolation of the desired product. The synthesis of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one is not trivial and requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one has been the subject of scientific research aimed at understanding its pharmacological properties and potential for abuse. Studies have shown that 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one is a highly potent opioid receptor agonist, with a potency similar to that of fentanyl. 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one has also been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids.
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO2/c1-5(9)7(13)12-2-6(3-12)4-14-8(10)11/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUJERKXSOCYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)COC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methoxypyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2731063.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2731069.png)



![1-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2731076.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2731077.png)
![5-Oxaspiro[2.5]octane-2-carbaldehyde](/img/structure/B2731078.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2731080.png)


![3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2731085.png)